molecular formula C9H10F3NO B1405962 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine CAS No. 1507672-79-8

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

Cat. No.: B1405962
CAS No.: 1507672-79-8
M. Wt: 205.18 g/mol
InChI Key: PKXYBJDRDIMBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased metabolic stability and lipophilicity, making it valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-fluorobenzylamine with 2,2-difluoroethanol under specific conditions to achieve the desired product . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the difluoroethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using advanced catalytic systems. The process is optimized to ensure high yield and purity of the final product, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product, often requiring controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, amines, and substituted benzylamines. These products retain the unique properties imparted by the fluorine atoms, making them valuable in further applications .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzylamines and difluoroethoxy derivatives, such as:

Uniqueness

What sets 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine apart is its specific combination of fluorine atoms and the difluoroethoxy group, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high metabolic stability and specific binding characteristics .

Properties

IUPAC Name

[4-(2,2-difluoroethoxy)-2-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXYBJDRDIMBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
Reactant of Route 2
Reactant of Route 2
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
Reactant of Route 3
Reactant of Route 3
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
Reactant of Route 4
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
Reactant of Route 5
Reactant of Route 5
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
Reactant of Route 6
4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.